

# Application Notes: High-Throughput Screening for AMPK Modulators Using SAMS Peptide

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## Compound of Interest

Compound Name: SAMS Peptide

Cat. No.: B612538

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## Introduction

AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis, making it a significant therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and cancer.[1] The identification of potent and specific AMPK modulators is a primary objective in drug discovery.[1] High-throughput screening (HTS) offers an efficient method for interrogating large compound libraries to discover novel AMPK activators or inhibitors.[1]

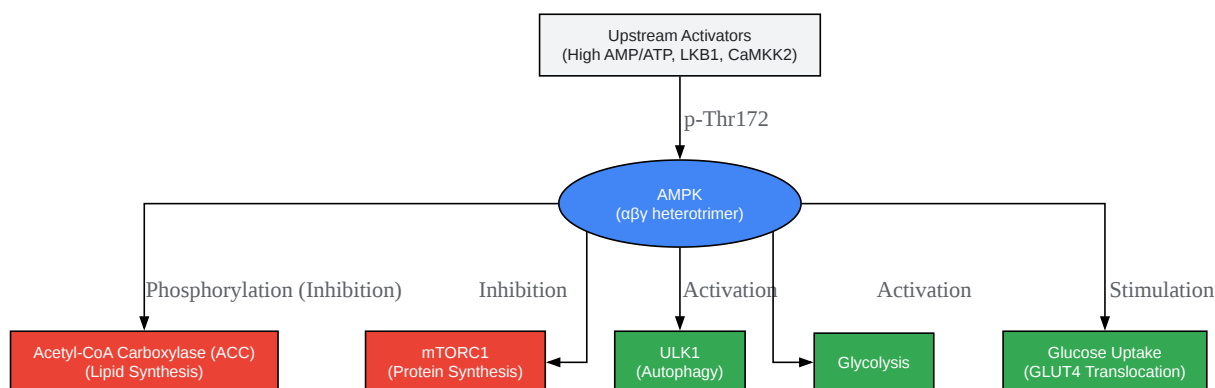
The **SAMS peptide** is a highly specific and sensitive substrate for AMPK, designed for use in kinase assays.[2] Its sequence, HMRSAMSGHLVKRR, is derived from the site on acetyl-CoA carboxylase exclusively phosphorylated by AMPK.[2][3] A key modification, the replacement of a serine with an alanine, eliminates a potential phosphorylation site for protein kinase A (PKA), thereby increasing the substrate's specificity for AMPK.[2] This specificity makes the **SAMS peptide** an ideal tool for HTS campaigns aimed at identifying direct modulators of AMPK activity.

These application notes provide a framework for utilizing the **SAMS peptide** in HTS assays to screen for novel AMPK activators and inhibitors.

## AMPK Signaling Pathway

AMPK is a heterotrimeric enzyme composed of a catalytic  $\alpha$  subunit and regulatory  $\beta$  and  $\gamma$  subunits. It is activated in response to an increase in the cellular AMP:ATP ratio, indicating low energy status. Upstream kinases, such as LKB1 and CaMKK2, phosphorylate a critical

threonine residue (Thr172) on the  $\alpha$  subunit, leading to AMPK activation.[4] Once activated, AMPK phosphorylates a multitude of downstream targets to shift the cell from anabolic (energy-consuming) to catabolic (energy-producing) pathways.[4] This includes the inhibition of lipid synthesis through the phosphorylation of acetyl-CoA carboxylase (ACC) and the stimulation of glucose uptake and fatty acid oxidation.[1][4]



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**Figure 1:** Simplified AMPK signaling cascade.

## Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to HTS assays for AMPK modulators. These values are representative and may vary depending on the specific assay conditions and reagents used.

Parameter	Value	Assay Method	Significance in HTS
SAMS Peptide Km for AMPK	~10-50 $\mu$ M	Radiometric Kinase Assay	Concentration of SAMS peptide should be at or near Km for optimal sensitivity to inhibitors.
ATP Km for AMPK	~5-15 $\mu$ M	Radiometric Kinase Assay	ATP concentration should be near Km to effectively screen for ATP-competitive inhibitors.
Z'-factor	> 0.5	Fluorescence-based HTS	A measure of assay quality and robustness; a value > 0.5 indicates a reliable assay for HTS.[5]
Staurosporine IC50	~2.18 nM	Transcreener® ADP <sup>2</sup> Assay	Potency of a known non-specific kinase inhibitor, useful as a control for inhibition assays.[6]
Compound Confirmation Rate	~60%	Fluorescence-based HTS	Percentage of initial hits that are confirmed upon re-testing, indicating the reliability of the primary screen.[5]

## Experimental Protocols

Two primary methods for assessing AMPK kinase activity using the **SAMS peptide** in an HTS format are the radiometric assay and the luminescence-based ADP-Glo™ assay.

### Protocol 1: Radiometric Kinase Assay using [ $\gamma$ -33P]-ATP

This protocol measures the incorporation of a radiolabeled phosphate from [γ-33P]-ATP onto the **SAMS peptide**.<sup>[4]</sup>

#### Materials:

- Active AMPK enzyme (human, recombinant)
- **SAMS peptide** substrate (HMRSAMSGLHLVKRR)<sup>[4]</sup>
- Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl<sub>2</sub>, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)<sup>[4]</sup>
- Test compounds dissolved in DMSO
- [γ-33P]-ATP
- Unlabeled ATP stock solution
- P81 phosphocellulose filter plates (384-well)
- 1% Phosphoric acid
- Scintillation fluid
- Microplate scintillation counter

#### Procedure:

- **Compound Plating:** Dispense test compounds and controls (e.g., DMSO for negative control, a known inhibitor like Staurosporine for positive control) into a 384-well assay plate.
- **Enzyme/Substrate Preparation:** Prepare a master mix containing Kinase Assay Buffer, active AMPK enzyme, and **SAMS peptide** substrate.
- **Reaction Initiation:** Add the enzyme/substrate master mix to the compound plate. To start the kinase reaction, add an ATP cocktail containing a mix of unlabeled ATP and [γ-33P]-ATP. The final reaction volume is typically 10-25 μL.

- Incubation: Incubate the plate at 30°C for 30-60 minutes. The incubation time should be optimized to remain within the linear range of the kinase reaction.
- Reaction Termination: Stop the reaction by spotting the reaction mixture onto a P81 phosphocellulose filter plate. The peptide will bind to the paper, while unincorporated ATP will not.
- Washing: Wash the P81 plate three times with 1% phosphoric acid to remove unincorporated [ $\gamma$ -33P]-ATP.[4]
- Signal Detection: Dry the plate, add scintillation fluid to each well, and measure the incorporated radioactivity using a microplate scintillation counter.

## Protocol 2: Luminescence-based Kinase Assay (ADP-Glo™)

This protocol measures the amount of ADP produced during the kinase reaction, which is then converted into a luminescent signal.[4]

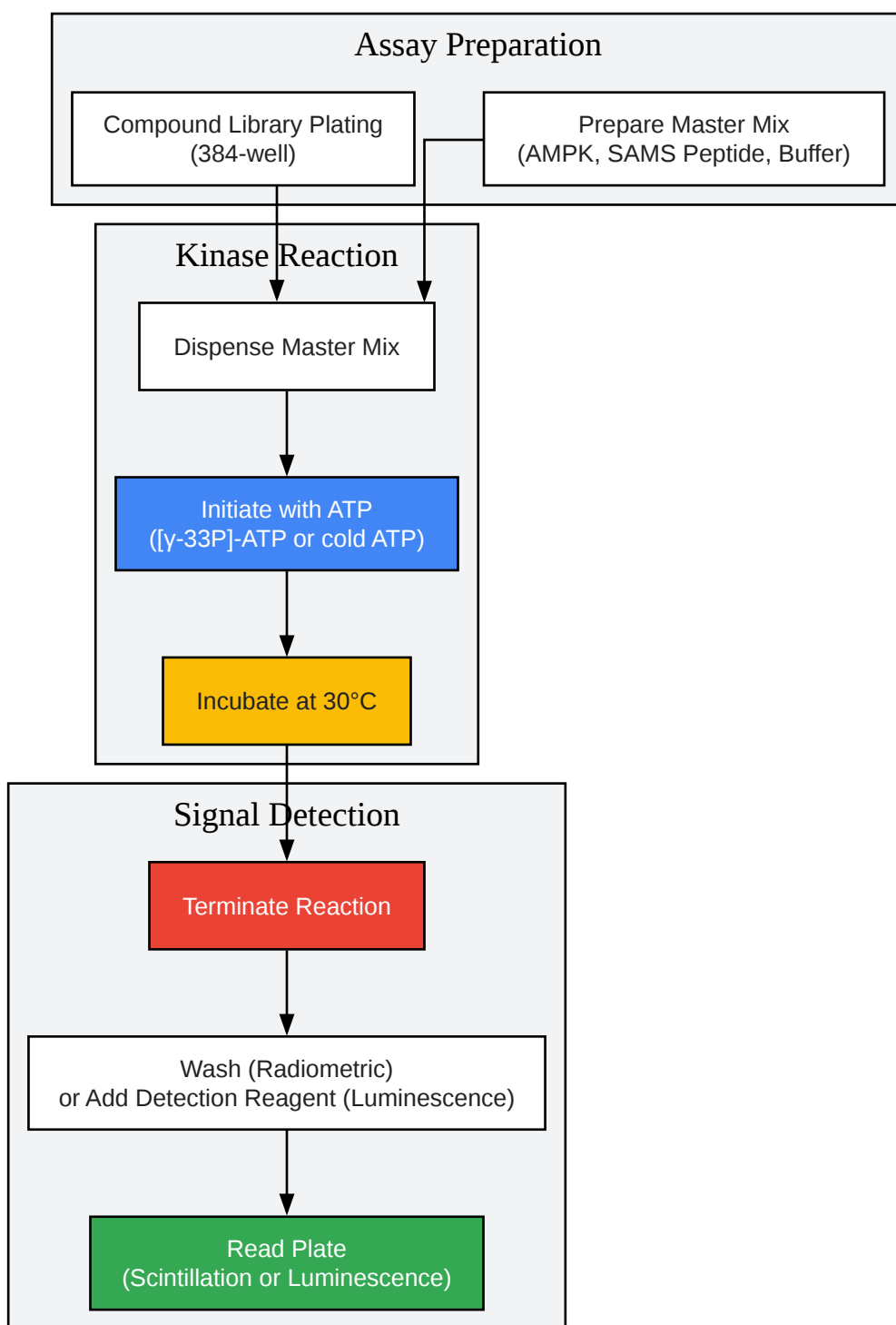
Materials:

- Active AMPK enzyme (human, recombinant)
- **SAMS peptide** substrate
- Kinase Assay Buffer
- Test compounds dissolved in DMSO
- ATP
- ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
- White, opaque 384-well assay plates
- Plate-reading luminometer

Procedure:

- **Compound Plating:** Dispense test compounds and controls into a white, opaque 384-well plate.
- **Kinase Reaction Setup:** Add the Kinase Assay Buffer, **SAMS peptide** substrate, and active AMPK enzyme to each well.
- **Reaction Initiation:** Start the reaction by adding ATP to each well. The final reaction volume is typically 5-25  $\mu\text{L}$ .<sup>[4]</sup>
- **Incubation:** Incubate the plate at 30°C for 30-60 minutes.<sup>[4]</sup>
- **ATP Depletion:** Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well. This terminates the kinase reaction and depletes the remaining ATP. Mix and incubate at room temperature for 40 minutes.<sup>[4]</sup>
- **ADP to ATP Conversion:** Add the Kinase Detection Reagent, which converts the ADP generated into ATP and produces a luminescent signal. Mix and incubate at room temperature for 30-60 minutes.
- **Data Acquisition:** Read the luminescence on a plate-reading luminometer.<sup>[1]</sup> A decrease in signal indicates inhibition of AMPK activity, while an increase suggests activation.

## Visualizations



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